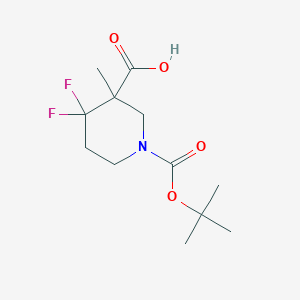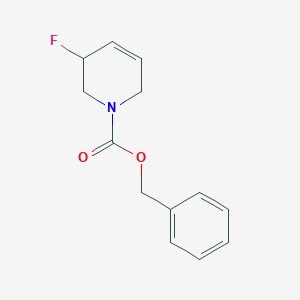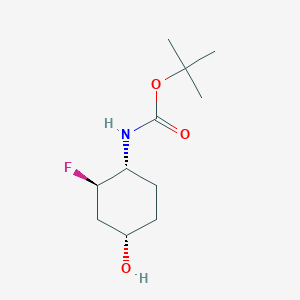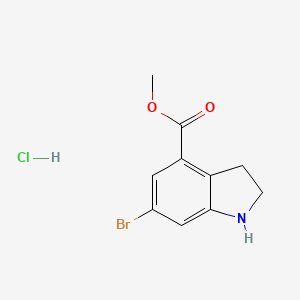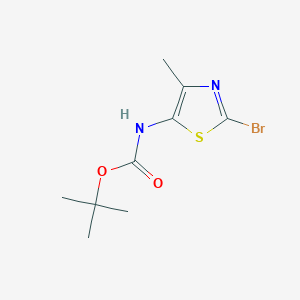
tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
Descripción general
Descripción
“tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate” is a chemical compound with the CAS Number: 1255095-03-4 and Linear Formula: C9H13BrN2O2S . It is also known as Br-MTTC.
Molecular Structure Analysis
The InChI Code for “tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate” is 1S/C9H14BrN2O2S/c1-5-6 (15-7 (10)11-5)12-8 (13)14-9 (2,3)4/h15H,1-4H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate” is a solid at room temperature . It has a molecular weight of 293.18 . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .Aplicaciones Científicas De Investigación
Environmental Monitoring and Toxicology
Human Biomonitoring in Urine Samples : A study revealed a decreasing trend over time in the exposure to the fragrance chemical lysmeral, using urine samples for biomonitoring. This research underscores the utility of advanced analytical methods in environmental health studies to monitor human exposure to various chemicals (Scherer et al., 2020).
Toxicokinetics of Ethers : Research on the toxicokinetics and biotransformation of ethers such as methyl-tert.butyl ether (MTBE) highlights the importance of understanding how chemicals are metabolized and cleared in humans and animals. This is crucial for assessing the safety and environmental impact of chemical compounds (Dekant et al., 2001).
Chemical Analysis and Safety Assessment
Controlled Exposure Studies : Studies on ethyl tert-butyl ether (ETBE) exposure in humans provide insight into the absorption, metabolism, and excretion of chemical compounds. Such research is essential for evaluating the safety of chemicals used in various industries and consumer products (Nihlen, Löf, & Johanson, 1998).
Dissolution of Cholesterol Gallbladder Stones : The use of methyl tert-butyl ether (MTBE) for the dissolution of gallbladder stones in clinical settings exemplifies the application of chemicals in medical treatments. This highlights the potential for tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate in developing therapeutic or diagnostic tools (Thistle et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFGJWKHWQFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



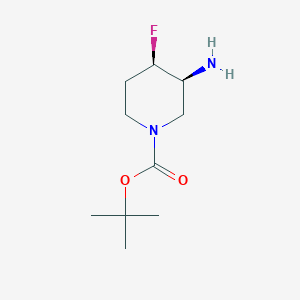


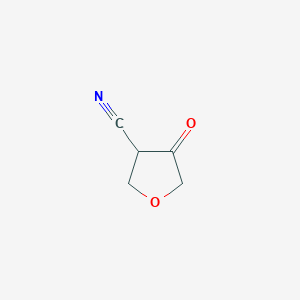

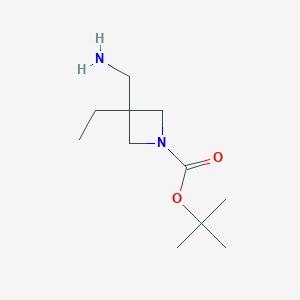
![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
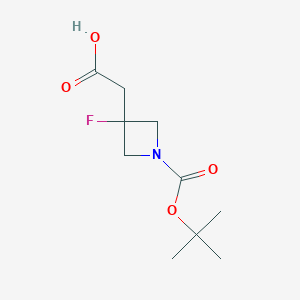
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)
